molecular formula C16H11F2N3O2 B5146380 N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B5146380
M. Wt: 315.27 g/mol
InChI Key: VMFJHQZTLUXYOM-UHFFFAOYSA-N
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Description

“N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide” is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the phenyl rings can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide” typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the fluorophenyl groups: Fluorinated phenyl groups can be introduced through nucleophilic aromatic substitution reactions or by using fluorinated starting materials.

    Acetylation: The final step involves the acetylation of the oxadiazole derivative to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide” involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxadiazole ring may also play a role in the compound’s biological effects by interacting with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
  • N-(2-bromophenyl)-2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]acetamide
  • N-(2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Uniqueness

The uniqueness of “N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide” lies in the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2/c17-11-6-2-1-5-10(11)16-20-14(21-23-16)9-15(22)19-13-8-4-3-7-12(13)18/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFJHQZTLUXYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)CC(=O)NC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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